

Applications of Dichlorotriazines in Medicinal Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name:	2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine
Cat. No.:	B052604

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For Researchers, Scientists, and Drug Development Professionals

Dichlorotriazines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their versatile reactivity and utility as scaffolds, covalent warheads, and linkers. The 1,3,5-triazine ring, substituted with two chlorine atoms, offers two reactive sites for sequential nucleophilic substitution, allowing for the controlled and modular synthesis of complex molecules with diverse biological activities. This document provides detailed application notes on the use of dichlorotriazines in drug discovery and protocols for their synthesis and application.

Application Notes

Dichlorotriazine as a Versatile Scaffold in Drug Design

The dichlorotriazine core is a privileged scaffold in medicinal chemistry, enabling the development of a wide range of therapeutic agents, including kinase inhibitors.^{[1][2]} The ability to introduce different substituents at the 2, 4, and 6 positions of the triazine ring allows for fine-tuning of the molecule's pharmacological properties, such as potency, selectivity, and pharmacokinetics.^[1]

Kinase Inhibition:

Dichlorotriazine-based compounds have been successfully developed as inhibitors of various kinases implicated in cancer and other diseases. The triazine core can mimic the hinge-binding

region of ATP, while the substituents can be tailored to interact with specific residues in the kinase active site, leading to potent and selective inhibition.

- **Src Kinase Inhibitors:** Several dichlorotriazine derivatives have shown potent inhibitory activity against Src kinase, a non-receptor tyrosine kinase involved in cell proliferation, survival, and metastasis.[3]
- **Epidermal Growth Factor Receptor (EGFR) Inhibitors:** The dichlorotriazine scaffold has been utilized to design inhibitors of EGFR, a receptor tyrosine kinase often overexpressed or mutated in various cancers.[4][5]

Dichlorotriazines as Covalent Inhibitors

The electrophilic nature of the chlorine atoms on the dichlorotriazine ring makes it an effective "warhead" for the development of targeted covalent inhibitors.[6][7] These inhibitors form a stable covalent bond with a nucleophilic residue, typically a cysteine, in the active site of the target protein, leading to irreversible inhibition. This approach can offer advantages in terms of increased potency, prolonged duration of action, and the ability to overcome drug resistance.[8]

A notable application is the development of dichlorotriazine-based probes for sialyltransferases, enzymes that are often dysregulated in cancer. These probes have been shown to irreversibly inhibit sialyltransferase activity, providing valuable tools for studying their function and for the development of novel therapeutics.[7][9]

Dichlorotriazines as Linkers in Bioconjugation

The sequential reactivity of the two chlorine atoms makes dichlorotriazines excellent linkers for bioconjugation, enabling the connection of two different molecules with high precision.[10][11] This property is particularly valuable in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

- **Antibody-Drug Conjugates (ADCs):** In ADCs, a dichlorotriazine linker can be used to attach a potent cytotoxic drug to a monoclonal antibody that specifically targets cancer cells. The linker is designed to be stable in circulation and to release the drug only upon internalization into the target cell.

- **Proteolysis-Targeting Chimeras (PROTACs):** PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. A dichlorotriazine-based linker can be used to connect the target-binding moiety and the E3 ligase-binding moiety, with the linker's length and composition being critical for the efficacy of the PROTAC.

Quantitative Data

The following tables summarize the biological activity of representative dichlorotriazine-based compounds.

Compound ID	Target Kinase	IC50 (nM)	Cell Line	Reference
1	Src	1.5	-	[3]
2	EGFR	305.1	-	[12]
3	PI3K α	24	-	[12]
4	mTOR	12.24	-	
5I	GSK-3 β	883	-	

Table 1: Inhibitory Activity of Dichlorotriazine-Based Kinase Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) values of several dichlorotriazine derivatives against their respective target kinases.

Compound	Target Protein	Cell Line	IC50 (μ M)	Reference
B-2	EGFR	A549	2.14	
B-2	EGFR	MCF-7	8.91	
11w	FAK	HCT116	0.01	
11w	FAK	MDA-MB-231	0.11	

Table 2: Anti-proliferative Activity of Dichlorotriazine-Based Compounds. This table shows the IC50 values of dichlorotriazine derivatives in different cancer cell lines.

Signaling Pathway Diagrams

Below are diagrams of key signaling pathways modulated by dichlorotriazine-based inhibitors, generated using the DOT language.

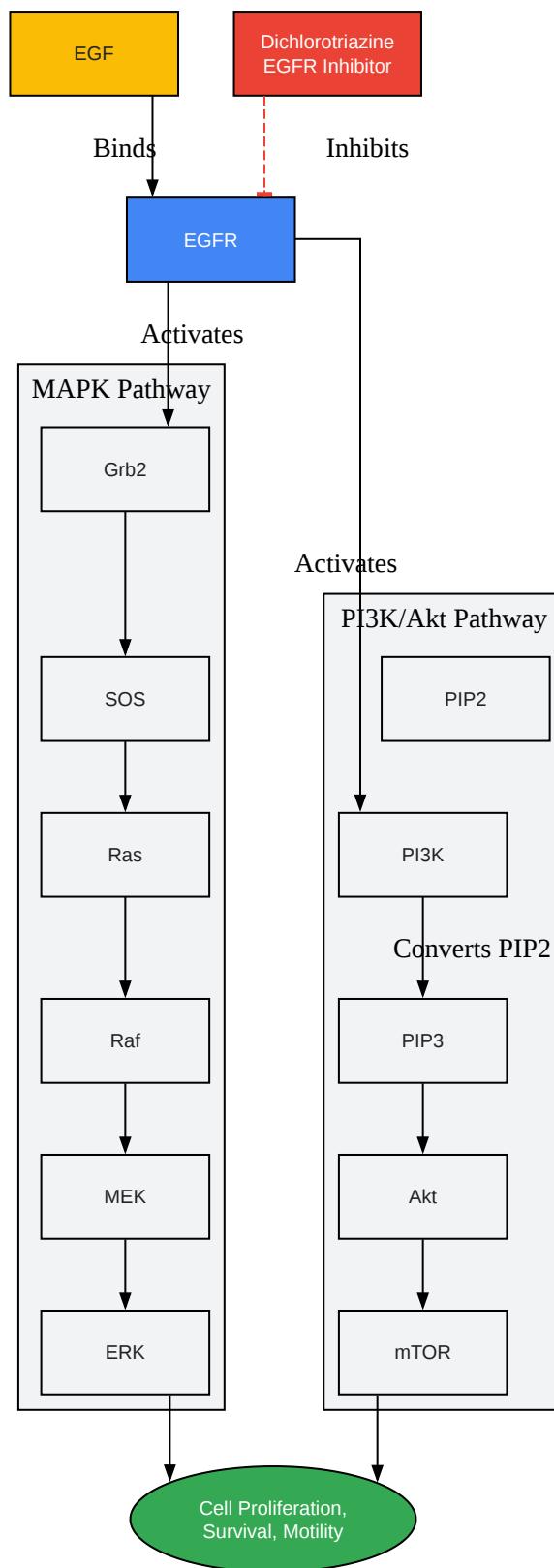
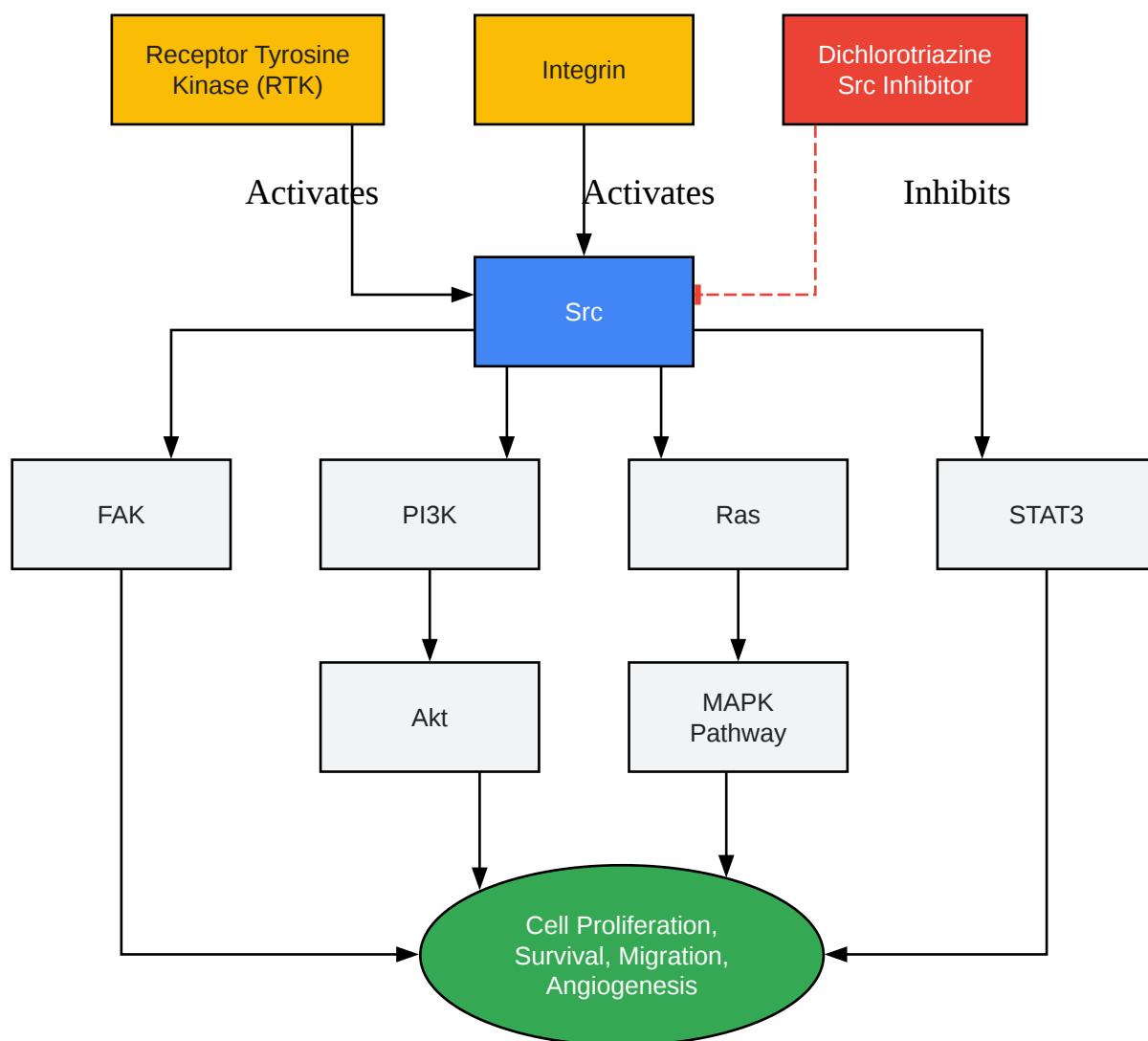
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Figure 1: EGFR signaling pathway and its inhibition by a dichlorotriazine-based inhibitor.



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Figure 2: Src kinase signaling pathway and its inhibition by a dichlorotriazine-based inhibitor.

Experimental Protocols

Synthesis of a Dichlorotriazine-Based Covalent Probe

This protocol describes the synthesis of a simple dichlorotriazine-based covalent probe that can be used to label proteins with reactive cysteine residues.

Materials:

- Cyanuric chloride

- Amino-PEG-Biotin
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- Sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

- **Dissolution:** Dissolve cyanuric chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
- **Cooling:** Cool the solution to 0°C using an ice bath.
- **Addition of Amine:** In a separate flask, dissolve Amino-PEG-Biotin (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM.
- **Reaction:** Add the Amino-PEG-Biotin solution dropwise to the cyanuric chloride solution at 0°C with constant stirring.
- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
- **Work-up:** Once the reaction is complete, wash the reaction mixture with saturated aqueous NaHCO_3 solution and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.

- Purification: Purify the crude product by silica gel column chromatography to obtain the desired dichlorotriazine-PEG-Biotin probe.

Characterization:

- Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and mass spectrometry.



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Figure 3: Experimental workflow for the synthesis of a dichlorotriazine-based covalent probe.

Protocol for Covalent Labeling of a Protein with a Dichlorotriazine Probe and Mass Spectrometry Analysis

This protocol outlines the general procedure for labeling a protein with a dichlorotriazine-based probe and subsequent analysis by mass spectrometry to identify the site of modification.

Materials:

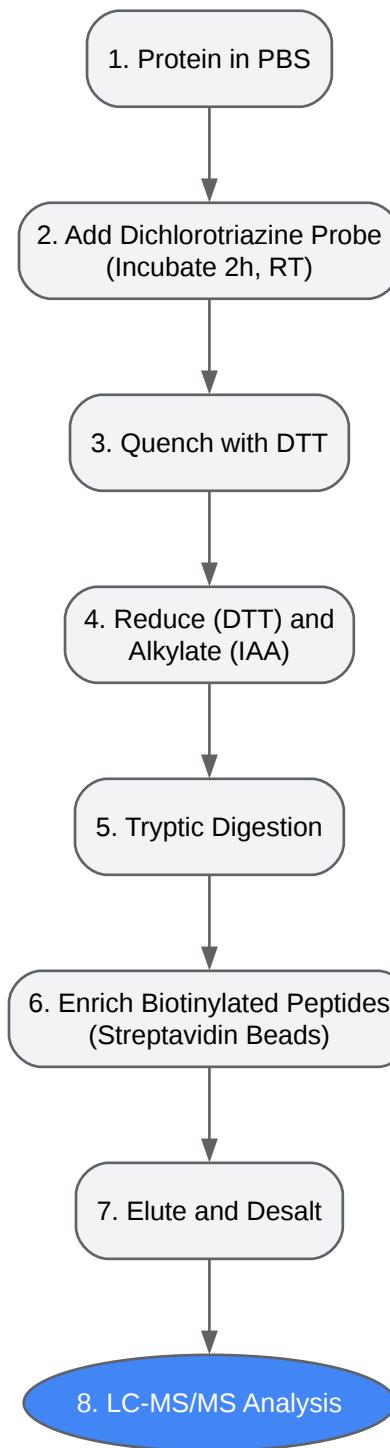
- Protein of interest (with accessible cysteine residues)
- Dichlorotriazine-PEG-Biotin probe (from Protocol 1)
- Phosphate-buffered saline (PBS), pH 7.4
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Trypsin (mass spectrometry grade)

- Ammonium bicarbonate
- Formic acid
- Acetonitrile (ACN)
- C18 desalting column
- Streptavidin-coated magnetic beads
- LC-MS/MS system

Procedure:

- Protein Preparation: Dissolve the protein of interest in PBS to a final concentration of 1-5 mg/mL.
- Labeling Reaction: Add the dichlorotriazine-PEG-Biotin probe to the protein solution at a 10-fold molar excess. Incubate the reaction at room temperature for 2 hours with gentle agitation.
- Quenching: Quench the reaction by adding DTT to a final concentration of 10 mM.
- Reduction and Alkylation: Add DTT to a final concentration of 20 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds. Cool to room temperature and add IAA to a final concentration of 40 mM. Incubate in the dark for 30 minutes to alkylate free cysteines.
- Digestion: Dilute the protein sample with ammonium bicarbonate buffer (50 mM, pH 8.0) to reduce the denaturant concentration. Add trypsin at a 1:50 (w/w) ratio and incubate overnight at 37°C.
- Enrichment of Biotinylated Peptides: Acidify the digest with formic acid. Incubate the peptide mixture with streptavidin-coated magnetic beads to enrich for biotinylated peptides. Wash the beads extensively to remove non-specifically bound peptides.
- Elution and Desalting: Elute the biotinylated peptides from the beads. Desalt the eluted peptides using a C18 column.

- LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS to identify the sequence of the labeled peptides and pinpoint the site of covalent modification.



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Figure 4: Workflow for covalent protein labeling and mass spectrometry analysis.

Conclusion

Dichlorotriazines represent a highly valuable and versatile class of compounds in medicinal chemistry. Their tunable reactivity and modular nature have enabled their application as core scaffolds for targeted inhibitors, as reactive warheads for covalent drugs, and as precise linkers for the construction of complex bioconjugates. The detailed protocols provided herein offer a starting point for researchers to explore the potential of dichlorotriazines in their own drug discovery and chemical biology programs. Further exploration of the structure-activity relationships of dichlorotriazine derivatives will undoubtedly lead to the development of novel and effective therapeutic agents.

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